

(Rac)-Etavopivat Safety Profile: A Comparative Analysis Against Existing Treatments for Hemoglobinopathies

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Compound of Interest		
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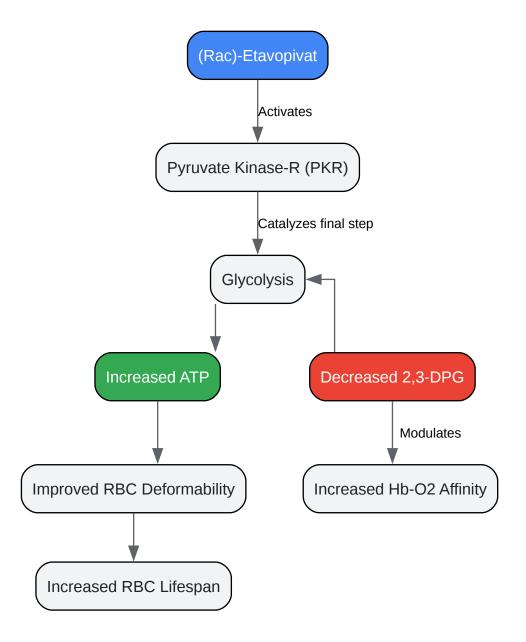
This guide provides a comprehensive comparison of the safety profile of **(Rac)-Etavopivat**, an investigational pyruvate kinase-R (PKR) activator, with established treatments for sickle cell disease (SCD), beta-thalassemia, and pyruvate kinase (PK) deficiency. All quantitative data is summarized in structured tables for clear comparison, and detailed methodologies for key clinical trials are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction to (Rac)-Etavopivat

(Rac)-Etavopivat is an oral, small-molecule allosteric activator of erythrocyte pyruvate kinase (PKR). By activating PKR, Etavopivat is designed to increase adenosine triphosphate (ATP) levels and decrease 2,3-diphosphoglycerate (2,3-DPG) levels in red blood cells (RBCs)[1][2] [3]. This mechanism is expected to improve RBC health and function, offering a potential new therapeutic option for various hemoglobinopathies.

(Rac)-Etavopivat Signaling Pathway





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Caption: Mechanism of action of (Rac)-Etavopivat.

Safety Profile Comparison

The following tables summarize the adverse event (AE) data from key clinical trials of **(Rac)-Etavopivat** and current standard-of-care treatments for sickle cell disease, beta-thalassemia, and pyruvate kinase deficiency.

Sickle Cell Disease (SCD)



Treatment	Clinical Trial	Common Adverse Events (>10% incidence)	Serious Adverse Events
(Rac)-Etavopivat	HIBISCUS (Phase 2)	Headache, Pyrexia, Nausea, Arthralgia, COVID-19[4]	Hepatic enzyme increase (possibly drug-related), Hemoglobin decrease (possibly drug- related), Cerebrovascular accident (unrelated)[5]
Hydroxyurea	MSH	Neutropenia, Bone marrow suppression, Nausea, Vomiting, Anorexia	Sepsis (in one patient in the non-intervention arm of a study)
L-glutamine	NCT01179217	Constipation, Nausea, Headache, Abdominal pain, Cough, Pain in extremity, Back pain, Chest pain	Hypersplenism, Abdominal pain, Dyspepsia, Burning sensation, Hot flash (led to treatment discontinuation in 2.7% of patients)
Crizanlizumab	SUSTAIN (Phase 2)	Headache, Pyrexia, Nausea, Arthralgia	Infusion-related reactions, Infections, Bleeding-related events
Voxelotor	HOPE (Phase 3)	Headache, Diarrhea, Abdominal pain, Nausea, Fatigue, Rash, Pyrexia	Vaso-occlusive crises (emerging data suggests a higher occurrence)

Beta-Thalassemia



Treatment	Clinical Trial	Common Adverse Events (>10% incidence)	Serious Adverse Events
(Rac)-Etavopivat	ENERGIZE-T (Phase 2, ongoing)	Data on specific adverse events and their frequencies are not yet fully available as the trial is ongoing.	Not yet reported.
Betibeglogene Autotemcel	HGB-207 & HGB-212 (Phase 3)	Thrombocytopenia, Neutropenia, Stomatitis, Mucositis, Febrile neutropenia, Epistaxis, Decreased appetite	Veno-occlusive liver disease, Heart failure (deemed likely related to myeloablative conditioning)
Luspatercept	BELIEVE (Phase 3)	Bone pain, Arthralgia, Dizziness, Hypertension, Hyperuricemia	Thromboembolic events
Deferoxamine (Iron Chelator)	Various	Local infusion site reactions (pain, swelling, erythema), Auditory and ophthalmic toxicity (at high doses)	Renal dysfunction (at high doses)
Deferiprone (Iron Chelator)	Various	Nausea, Vomiting, Abdominal pain, Arthralgia, Increased alanine aminotransferase	Agranulocytosis, Neutropenia
Deferasirox (Iron Chelator)	Various	Abdominal pain, Nausea, Vomiting, Diarrhea, Skin rash, Increased serum creatinine	Renal impairment, Hepatic impairment, Gastrointestinal hemorrhage



Pyruvate Kinase (PK) Deficiency

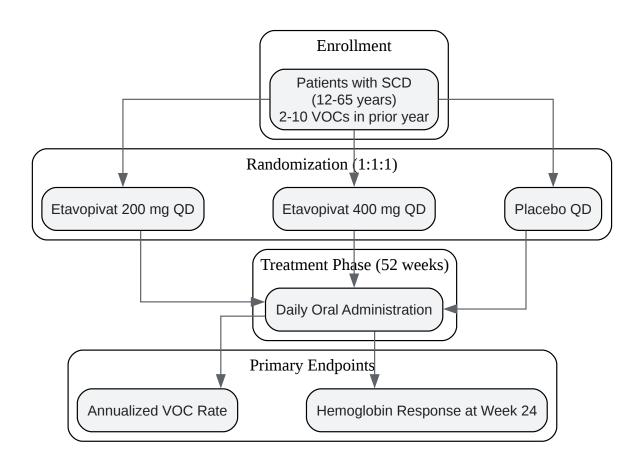
Treatment	Clinical Trial	Common Adverse Events (>10% incidence)	Serious Adverse Events
(Rac)-Etavopivat	Not yet studied in this indication	N/A	N/A
Mitapivat	ACTIVATE & ACTIVATE-T (Phase 3)	Estrone decreased (males), Increased urate, Back pain, Estradiol decreased (males), Arthralgia	Atrial fibrillation, Gastroenteritis, Rib fracture, Musculoskeletal pain

Experimental Protocols

This section outlines the methodologies of key clinical trials cited in this guide.

(Rac)-Etavopivat: HIBISCUS Study (NCT04624659)
Workflow





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Caption: HIBISCUS Phase 2 Trial Workflow.

HIBISCUS (NCT04624659) Protocol Summary:

- Study Design: A multi-center, Phase 2/3, randomized, double-blind, placebo-controlled trial.
- Participants: Patients aged 12-65 years with any SCD genotype, hemoglobin (Hb) level ≥5.5 to ≤10.5 g/dL, and a history of 2-10 vaso-occlusive crises (VOCs) in the previous 12 months.
- Intervention: Participants were randomized 1:1:1 to receive oral etavopivat 200 mg, etavopivat 400 mg, or placebo once daily for 52 weeks.
- Primary Endpoints:



- Annualized rate of independently adjudicated VOCs over 52 weeks.
- Proportion of patients with a hemoglobin response (defined as a >1 g/dL increase from baseline) at Week 24.
- Secondary Endpoints: Assessments of hemolysis biomarkers (absolute reticulocyte count, indirect bilirubin, and lactate dehydrogenase) and patient-reported outcomes.

Comparator Drug Trial Protocols

- Hydroxyurea (MSH Study): A double-blind, placebo-controlled study to determine if orally
 administered hydroxyurea at maximally tolerated doses could decrease the frequency of
 painful crises by at least 50% in patients with sickle cell anemia who had at least three crises
 in the preceding 12 months. Dosing was initiated at 15 mg/kg/day and escalated based on
 blood counts.
- L-glutamine (NCT01179217): A Phase 3, randomized, double-blind, placebo-controlled trial
 in patients aged 5 years and older with sickle cell anemia or sickle β0-thalassemia and a
 history of two or more painful crises in the previous year. Patients received 0.3 g/kg of Lglutamine or placebo orally twice daily for 48 weeks.
- Crizanlizumab (SUSTAIN Trial NCT01895361): A Phase 2, randomized, double-blind, placebo-controlled trial in patients aged 16-65 years with any SCD genotype and 2-10 VOCs in the previous 12 months. Patients received intravenous crizanlizumab at 5 mg/kg or 2.5 mg/kg, or placebo, with two loading doses followed by monthly infusions for 52 weeks.
- Voxelotor (HOPE Trial NCT03036813): A Phase 3, randomized, double-blind, placebocontrolled trial in patients aged 12 to 65 years with SCD and 1 to 10 VOCs in the previous year. Participants received oral voxelotor at 1500 mg or 900 mg once daily, or placebo, for up to 72 weeks.
- Betibeglogene Autotemcel (HGB-207 & HGB-212 Trials NCT02906202): Phase 3, singlearm, open-label studies in patients with transfusion-dependent β-thalassemia. Patients underwent myeloablative conditioning with busulfan followed by a single intravenous infusion of betibeglogene autotemcel. The primary endpoint was transfusion independence.



- Luspatercept (BELIEVE Trial NCT02604433): A Phase 3, randomized, double-blind, placebo-controlled trial in adults with transfusion-dependent β-thalassemia. Patients received subcutaneous injections of luspatercept (1.0 to 1.25 mg/kg) or placebo every 3 weeks for at least 48 weeks, in addition to best supportive care.
- Mitapivat (DRIVE PK Study NCT02476916): A Phase 2, open-label, dose-ranging study in adults with PK deficiency who were not regularly transfused. Patients were randomized to receive mitapivat 50 mg or 300 mg twice daily for a 24-week core period, with an optional extension period.

Conclusion

(Rac)-Etavopivat has demonstrated a generally well-tolerated safety profile in Phase 2 clinical trials for sickle cell disease, with most adverse events being mild to moderate and consistent with the underlying disease. The ongoing Phase 2 trials in thalassemia will provide further insights into its safety in this patient population. This guide provides a framework for researchers and clinicians to compare the safety of Etavopivat with existing therapies, aiding in the evaluation of its potential role in the management of hemoglobinopathies. As with all investigational therapies, the full safety and efficacy profile of (Rac)-Etavopivat will be further elucidated through ongoing and future clinical trials.

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